molecular formula C17H26N2O2 B3023195 N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine CAS No. 1042600-01-0

N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine

Cat. No.: B3023195
CAS No.: 1042600-01-0
M. Wt: 290.4 g/mol
InChI Key: VQWNIGSJCYQLSN-UHFFFAOYSA-N
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Description

N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine is a secondary amine derivative featuring an ethane-1,2-diamine backbone substituted with diethyl groups and a 7-methoxy-1-benzofuran-2-yl moiety. The methoxybenzofuran group introduces aromaticity and electron-donating properties, which may influence its solubility, stability, and reactivity.

Properties

IUPAC Name

N',N'-diethyl-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-5-19(6-2)11-10-18-13(3)16-12-14-8-7-9-15(20-4)17(14)21-16/h7-9,12-13,18H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWNIGSJCYQLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(C)C1=CC2=C(O1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution

The compound’s diethylamine groups participate in nucleophilic substitution reactions. For example:

  • Alkylation : The primary amine reacts with alkyl halides to form quaternary ammonium salts.

  • Acylation : Reacts with acyl chlorides to produce amides under basic conditions.

Oxidation Reactions

The benzofuran core undergoes oxidation under controlled conditions:

  • With KMnO₄/H₂SO₄ , the methoxy group can oxidize to a carbonyl group, forming a quinone-like structure .

  • The ethylamine side chains may oxidize to nitroso derivatives using H₂O₂/Fe²⁺ .

Condensation Reactions

The secondary amine participates in enamine formation:

  • Reacts with ketones (e.g., acetylacetone) in ethanol to form conjugated enaminones, as demonstrated in related benzofuran derivatives .

Willgerodt–Kindler Reaction

A critical step in synthesizing benzofuran-amine hybrids involves this reaction :

  • Reactants : 1-(benzofuran-2-yl)ethan-1-one, N-ethyl piperazine, and sulfur.

  • Conditions : K₂CO₃/glycerol (1:10 mmol/mL) at 80°C.

  • Mechanism : Forms thioamide intermediates via aziridinium intermediates .

Enaminone Formation

Used to functionalize the amine groups :

  • React with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form enaminone intermediates.

  • Subsequent addition of piperidine yields stable derivatives .

Comparative Reactivity Analysis

Reaction Type Conditions Products Key Observations
Nucleophilic Substitution Alkyl halides, room tempQuaternary ammonium saltsHigher yields with primary alkyl halides.
Oxidation KMnO₄/H₂SO₄, 60°CQuinone derivativesMethoxy group directs oxidation regioselectivity .
Condensation Ethanol, refluxEnaminonesStabilized by conjugation with benzofuran π-system .

Mechanistic Insights from Structural Analogs

Studies on N,N-diethyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine (a benzothiazole analog) reveal:

  • Enzyme Interactions : The diethylamine moiety binds to enzyme active sites via hydrogen bonding and hydrophobic interactions.

  • pH Sensitivity : Reactivity increases in acidic conditions due to protonation of amine groups.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing ethylamine and methoxybenzofuran fragments .

  • Photodegradation : UV light induces cleavage of the C–N bond in the diamine chain, forming aromatic byproducts .

Scientific Research Applications

This compound has been utilized in scientific research, particularly in the field of proteomics. It is used as a reagent in various biochemical assays and studies.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The ethane-1,2-diamine scaffold is versatile, with substituents dictating physicochemical and functional properties. Key analogs include:

  • N1,N1-diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride: This compound replaces the methoxybenzofuran group with a quinolinyl substituent. The hydrochloride salt enhances water solubility, suggesting utility in drug formulation. The aromatic quinoline moiety may improve binding to biological targets compared to benzofuran .
  • N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine : A Schiff base ligand used in zinc(II) complexes. Pyridine groups enhance metal coordination, enabling catalytic and photophysical applications. The absence of methoxy or benzofuran groups reduces steric hindrance, favoring stable metal complexes .
  • DETA, TETA, PEHA : Linear polyamines with varying -NH- groups. Increased amine density improves corrosion inhibition by enhancing electron donation to metal surfaces. The target compound’s aromatic substituents may reduce basicity but increase lipophilicity, limiting corrosion inhibition utility .
Table 1: Structural and Functional Comparison
Compound Name Substituents Key Properties Applications References
Target Compound 7-Methoxybenzofuran, diethyl High lipophilicity, aromaticity Pharmaceutical research
N1,N1-diethyl-N2-(quinolin-4-yl) derivative Quinolinyl, ethyl Water-soluble salt, bioactivity Drug development
N,N′-bis(pyridin-2-yl) Schiff base Pyridyl groups Strong metal coordination Catalysis, coordination chemistry
DETA (N1-(2-aminoethyl)ethane-1,2-diamine) Multiple -NH- groups High basicity, electron donation Corrosion inhibition

Physicochemical Properties

  • Lipophilicity : The methoxybenzofuran group increases hydrophobicity compared to hydrophilic polyamines like DETA. This may enhance membrane permeability in drug delivery .
  • Stability : Analogous lanthanide complexes with ethane-1,2-diamine ligands () exhibit stability under physiological conditions. The target compound’s aromatic substituents could further stabilize it against hydrolysis .

Biological Activity

N,N-Diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine (CAS: 1042600-01-0) is a compound that has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular Formula C17H26N2O2
Molar Mass 290.4 g/mol
Hazard Class Irritant

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Recent studies have shown that this compound can induce cell cycle arrest in the G1/S phase and promote apoptosis in various cancer cell lines.

Apoptosis Induction

In a study involving HeLa cells, the compound demonstrated significant induction of apoptosis. After 48 hours of exposure, approximately 24.71% of cells were found in the pre-G1 phase, indicating early apoptotic changes compared to only 1.78% in control cells . This suggests that this compound may activate mitochondrial pathways leading to programmed cell death.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The MTT assay results indicated a strong cytotoxic effect, with a significant reduction in cell viability observed at higher concentrations of the compound .

Table: Cytotoxicity Results

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa1524.71
K5621060.1

In K562 cells, another study reported that the compound induced apoptosis in a time-dependent manner, increasing reactive oxygen species (ROS) levels and activating caspases involved in the apoptotic pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests indicated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : In vitro studies have demonstrated its effectiveness against various cancer types, particularly leukemia and cervical cancer.
  • Antibacterial Applications : Research has focused on its use as an antibacterial agent against resistant strains of bacteria, showcasing its potential as a therapeutic candidate in infectious disease management.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the benzofuran core via cyclization of precursors such as substituted phenols and propargyl alcohols under acidic conditions. Subsequent alkylation with N,N-diethylethane-1,2-diamine is performed in anhydrous solvents (e.g., dichloromethane) using catalysts like triethylamine. Yield optimization involves controlling reaction temperature (20–40°C), stoichiometric ratios (1:1.2 for amine:benzofuran derivative), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound given limited commercial analytical data?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm proton environments and carbon frameworks, particularly the methoxy group (δ ~3.8 ppm) and benzofuran aromatic signals.
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (expected [M+H]+ ~347.4 g/mol).
  • FTIR : Validate functional groups (e.g., C-O stretch at 1250 cm⁻¹ for methoxy, N-H bend at 1600 cm⁻¹).
    Cross-referencing with analogous compounds is advised due to the lack of commercial data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for amines and benzofuran derivatives:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/contact; store at -20°C in airtight containers.
  • Refer to SDS templates for ethane-1,2-diamine derivatives, emphasizing emergency washing and disposal protocols .

Q. Which spectroscopic techniques reliably confirm the molecular structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) is critical for exact mass determination (C18H26N2O2: 302.20 g/mol). 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced Research Questions

Q. How can computational modeling predict interaction mechanisms between this compound and enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities to targets like cytochrome P450 or kinases. Validate predictions with in vitro enzyme inhibition assays (IC50 measurements) and compare with known inhibitors (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .

Q. What strategies resolve contradictions in biological activity data across studies involving similar ethane-1,2-diamine derivatives?

  • Methodological Answer : Conduct meta-analyses with standardized assays (e.g., MTT for cytotoxicity, consistent cell lines like HEK293 or HepG2). Control variables: pH, solvent (DMSO concentration <0.1%), and incubation time. Use ANOVA to assess inter-study variability and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .

Q. How do structural modifications to the benzofuran or diethylamine moieties affect receptor binding affinity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Replace methoxy with electron-withdrawing groups (e.g., nitro) to assess π-π stacking changes.
  • Modify diethylamine to dimethyl or cyclic amines (e.g., piperidine) to probe steric effects.
  • Evaluate via surface plasmon resonance (SPR) or radioligand binding assays (Ki values) against GPCR targets .

Q. What experimental designs evaluate the pharmacokinetic properties of this compound in preclinical studies?

  • Methodological Answer : In vivo models (rodents):

  • ADME Profiling : Oral/intravenous administration followed by LC-MS/MS plasma analysis (t1/2, Cmax).
  • Tissue Distribution : Radiolabeled compound (14C) tracked via scintillation counting.
  • Metabolite Identification : Liver microsome incubations + UPLC-QTOF for phase I/II metabolites.
    Compartmental modeling (Phoenix WinNonlin) predicts human pharmacokinetics .

Notes

  • Data Contradictions : Address discrepancies in biological assays by standardizing protocols and validating with orthogonal methods (e.g., Western blot for target engagement).
  • Advanced Techniques : Prioritize hyphenated analytical methods (e.g., LC-NMR-MS) for metabolite profiling in complex matrices.
  • Ethical Compliance : Adhere to institutional guidelines for preclinical studies, particularly for compounds with potential CNS activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.